REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2(O)[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH:9]2[CH3:21])=[CH:4][CH:3]=1.Cl.[OH-].[Na+]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][C:9]=2[CH3:21])=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
tert-butyl 4-(4-chlorophenyl)-4-hydroxy-3-methylpiperidine-1-carboxylate
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Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1(C(CN(CC1)C(=O)OC(C)(C)C)C)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
BOC-anhydride
|
Quantity
|
4.67 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred until a homogeneous solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
treated with the careful,
|
Type
|
EXTRACTION
|
Details
|
The biphasic mixture was extracted 5× with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with a small amount of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in-vacuo to 3.3 g of a colorless oil
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved in THF (50 mL)
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for two days at room temperature
|
Duration
|
2 d
|
Type
|
CONCENTRATION
|
Details
|
After this time, the mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified over a 330 g silica gel column
|
Type
|
WASH
|
Details
|
eluting at 100 mL/min with a 0% to 15% ethyl acetate/hexanes gradient
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=C(CN(CC1)C(=O)OC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16.02 mmol | |
AMOUNT: MASS | 4.93 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |